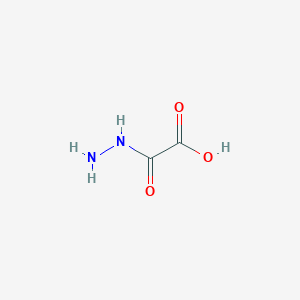

Hydrazino(oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydrazino(oxo)acetic acid is a useful research compound. Its molecular formula is C2H4N2O3 and its molecular weight is 104.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrazone Formation

The hydrazino group in hydrazino(oxo)acetic acid can react with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reaction proceeds via a proton-catalyzed mechanism :

-

Nucleophilic attack : The hydrazine (-NH-NH₂) attacks the carbonyl carbon, forming a tetrahedral intermediate (hemiaminal) .

-

Dehydration : Protonation of the hydroxyl group followed by elimination of water yields the hydrazone product .

Reaction Conditions :

| Factor | Optimal Parameters | Source |

|---|---|---|

| pH | ~4.5 (balances acid catalysis and hydrazine protonation) | |

| Temperature | Reflux (e.g., ethanol) | |

| Catalyst | Anhydrous K₂CO₃ (if required) |

Condensation with Carbonyl Compounds

This compound undergoes condensation with aldehydes or ketones to form Schiff bases. For instance, in the synthesis of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides, hydrazine derivatives react with isatins (indole derivatives) under ethanol/acetic acid reflux .

Mechanism :

-

Imine formation : The hydrazino group reacts with the carbonyl to form an imine intermediate.

-

Aromatic stabilization : The resulting Schiff base may exhibit conjugation, enhancing stability .

Cyclization Reactions

This compound can participate in cyclization processes, particularly under catalytic conditions. For example, gold(I)-catalyzed cycloisomerization of hydrazino-substituted enynes yields ring-fused cyclopentenones . While not directly demonstrated for this compound, analogous substrates suggest its potential in forming heterocycles.

Role of pH in Reaction Dynamics

-

Acidic conditions : Protonation of the hydrazino group reduces nucleophilicity, slowing hydrazone formation .

-

Neutral pH : Optimal for hydrazone formation, as hydrazine remains unprotonated, enabling efficient nucleophilic attack .

Stability Factors

-

Hydrolysis : Hydrazone linkages are susceptible to hydrolysis under acidic conditions, with half-lives decreasing sharply at lower pH (e.g., pH 5 vs. pH 7.2) .

-

Thermal stability : this compound derivatives often exhibit high melting points (e.g., 260–265°C for APPH) , indicating robust thermal stability.

Bioconjugation

While this compound itself is not directly studied for bioconjugation, related hydrazones are used in drug delivery systems due to their pH-sensitive hydrolysis . This property could enable controlled release of therapeutic agents in acidic cellular environments (e.g., lysosomes).

Antimicrobial and Anticancer Agents

Derivatives of acetic acid hydrazides, such as (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide, exhibit antibacterial and anticancer activity . While this compound’s direct biological activity is unexplored, its structural similarity suggests potential as a scaffold for drug design.

Propriétés

Numéro CAS |

6292-65-5 |

|---|---|

Formule moléculaire |

C2H4N2O3 |

Poids moléculaire |

104.07 g/mol |

Nom IUPAC |

2-hydrazinyl-2-oxoacetic acid |

InChI |

InChI=1S/C2H4N2O3/c3-4-1(5)2(6)7/h3H2,(H,4,5)(H,6,7) |

Clé InChI |

UXWAJSLYHVAVKJ-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(=O)O)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.